

overcoming Abbv-167 formulation inconsistencies

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Compound of Interest		
Compound Name:	Abbv-167	
Cat. No.:	B12424682	Get Quote

Technical Support Center: ABBV-167 Formulation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational agent **ABBV-167**.

Frequently Asked Questions (FAQs)

Q1: What is ABBV-167 and what is its primary purpose?

A1: **ABBV-167** is a phosphate prodrug of venetoclax, a B-cell lymphoma-2 (BCL-2) inhibitor.[1] [2][3][4] It was designed to increase the aqueous solubility of venetoclax, thereby allowing for higher drug loading in oral formulations and potentially reducing the pill burden for patients.[1] [3][4][5] **ABBV-167** is formulated as both an oral solution and an immediate-release (IR) tablet. [1][5]

Q2: How is **ABBV-167** converted to the active drug, venetoclax?

A2: **ABBV-167** is designed to be rapidly converted to venetoclax in the body. This bioconversion is proposed to be mediated by alkaline phosphatases in the intestinal lumen, which cleave the phosphate group to release the active venetoclax molecule and formaldehyde.[1]



Q3: What are the key differences between the ABBV-167 tablet and the venetoclax tablet?

A3: The primary advantage of the **ABBV-167** tablet is its significantly higher drug loading capacity compared to the venetoclax tablet. The **ABBV-167** IR tablet contains 65.5% active pharmaceutical ingredient (API) by weight, resulting in a much smaller tablet size for an equivalent dose of venetoclax.[1][5] Additionally, studies in healthy volunteers have shown that **ABBV-167** has a reduced food effect compared to venetoclax.[1][4][5]

Q4: What are the known stability challenges associated with **ABBV-167**?

A4: A key challenge in the development of **ABBV-167** has been its solid-state stability. The prodrug's chemical structure and loose crystal packing can lead to a loss of crystallinity during manufacturing.[2][6] This can result in increased solid-state chemical reactivity and a shorter shelf life.[2][6] Adding the phosphate moiety creates complex chemical speciation and solid form landscapes with notable physical and chemical stability liabilities.[2][6]

Troubleshooting Guide: ABBV-167 Formulation Inconsistencies

This guide addresses specific issues that may be encountered during the formulation of **ABBV-167**.

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Issue	Potential Cause(s)	Recommended Action(s)
Poor Powder Flow & Compressibility	- Inconsistent granule size and density from the wet granulation process Undergranulation leading to an excess of fine particles.[7]-Over-granulation resulting in overly large and hard granules.	- Optimize binder concentration and addition rate during wet granulation Adjust wet massing time to ensure uniform granule growth.[7]-Implement post-drying milling or sieving to achieve a more uniform particle size distribution.[7]
Loss of Crystallinity & Poor Stability	- The inherent chemical structure and loose crystal packing of ABBV-167 are susceptible to amorphization during manufacturing processes like milling and compression.[2][6]-Inappropriate solvent selection or drying conditions during wet granulation.	- Carefully control mechanical stresses during processing (e.g., milling, compression) Investigate alternative salt forms or co-crystals to improve crystal lattice stability Optimize drying parameters (temperature, time, vacuum) to ensure the removal of residual solvents without inducing solid-state changes.
Inconsistent Drug Release Profile	- Variability in granule hardness and porosity Incompatibility between the granules and coating materials, leading to issues like peeling or cracking.[8]- Non-uniform tablet coating.	- Ensure consistent granule hardness by controlling binder concentration and drying parameters Conduct excipient compatibility studies to select appropriate coating materials Optimize coating process parameters such as spray rate, atomization pressure, and drying temperature.[8]
Tablet Discoloration or Degradation	- High solid-state chemical reactivity, particularly in the amorphous state.[2][6]-	- Conduct thorough API- excipient compatibility studies under stressed conditions.[3]

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	Incompatibility with excipients, where impurities in excipients (e.g., peroxides, aldehydes) can cause degradation.[9]- Exposure to heat, light, or moisture.	[10]- Select high-purity excipients with low reactive impurity profiles.[9]- Implement appropriate packaging and storage conditions to protect from environmental factors.
Variable Bioavailability	- Incomplete or variable conversion of the prodrug to venetoclax Poor dissolution of the tablet formulation Food effects, although reduced compared to venetoclax, may still contribute to variability.[1]	- Ensure the formulation facilitates rapid dissolution to allow for efficient enzymatic conversion Characterize the solid-state form of the API in the final dosage form to ensure consistency While the food effect is reduced, maintaining consistent administration with respect to meals is advisable in clinical studies.

Experimental Protocols Preparation of ABBV-167 Immediate-Release (IR) Tablets (Wet Granulation)

This protocol is based on the published methodology for the clinical formulation of **ABBV-167**. [1]

- Blending: Blend the **ABBV-167** API with a binder, filler, and glidant.
- Wet Granulation: Add purified water to the blend in a high-shear mixer to form granules.
- Drying: Tray dry the wet granulation to a target moisture content.
- Delumping: Mill the dried granules to break up any aggregates.
- Final Blending: Blend the delumped granules with a lubricant and a disintegrant.



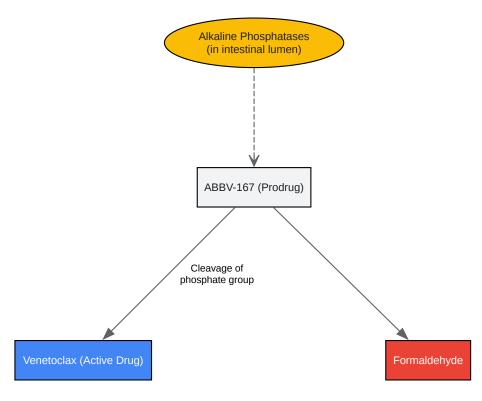
 Compression: Compress the final blend into tablets using a high-speed tablet press with appropriate tooling.

Preparation of ABBV-167 Oral Solution

This protocol is based on the extemporaneous preparation for clinical studies.[1][5]

- Buffer Preparation: Dissolve dibasic sodium phosphate in water and adjust the pH to approximately 7.5 with a dilute HCl solution.
- API Dissolution: Add the ABBV-167 API to the neutral-pH buffered solution at a concentration of 1.13 mg/mL (on a free basis).
- Mixing: Stir the solution until the API is completely dissolved.

Visualizations

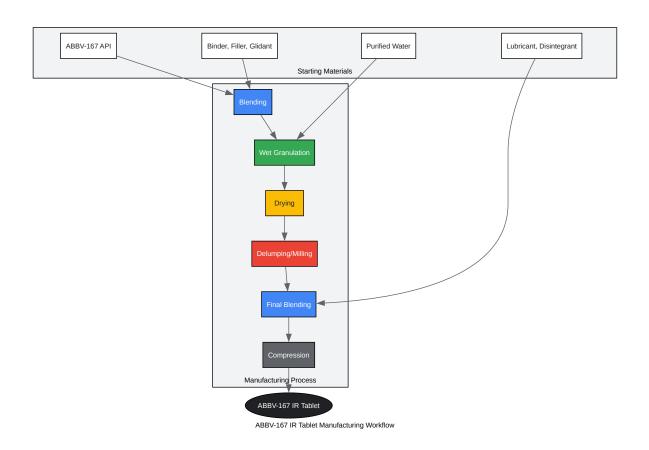


Bioconversion of ABBV-167 to Venetoclax



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Caption: Proposed bioconversion pathway of ABBV-167.



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Caption: Wet granulation workflow for ABBV-167 tablets.

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